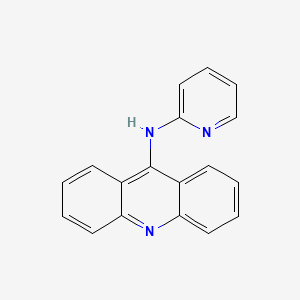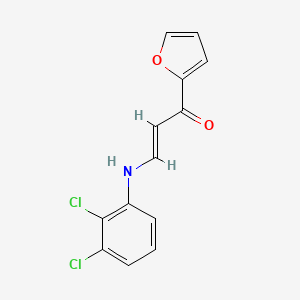
(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a furan ring and a dichloroaniline moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one can be achieved through a multi-step process involving the following steps:
Formation of the enone backbone: This can be done via an aldol condensation reaction between furan-2-carbaldehyde and an appropriate ketone.
Introduction of the dichloroaniline group: This step involves the nucleophilic substitution of the enone with 2,3-dichloroaniline under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring and the enone moiety can be oxidized under strong oxidative conditions.
Reduction: The carbon-carbon double bond and the carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The dichloroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include substituted anilines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, pigments, or agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one would depend on its specific biological target. Potential mechanisms could include:
Inhibition of enzymes: By binding to the active site of an enzyme and preventing substrate access.
Interaction with DNA: By intercalating into the DNA double helix and disrupting replication or transcription.
Modulation of signaling pathways: By binding to receptors or other proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2,3-dichloroanilino)-1-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a furan ring.
(E)-3-(2,3-dichloroanilino)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to phenyl or thiophene rings
Propiedades
IUPAC Name |
(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-3-1-4-10(13(9)15)16-7-6-11(17)12-5-2-8-18-12/h1-8,16H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOTUUCWLATFSL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


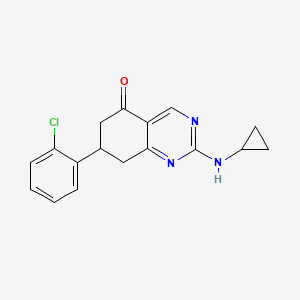
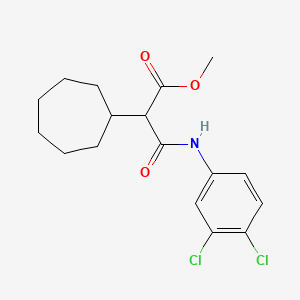
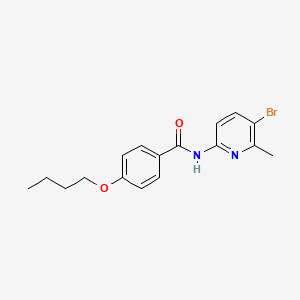
![Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate](/img/structure/B4082350.png)
![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
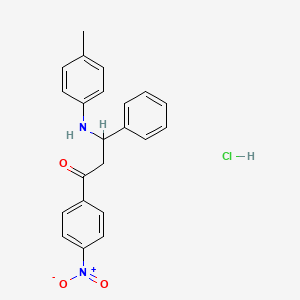
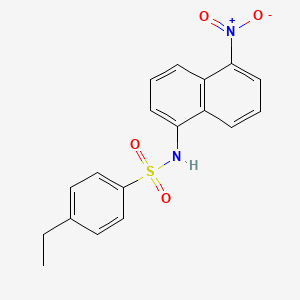
![7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4082377.png)
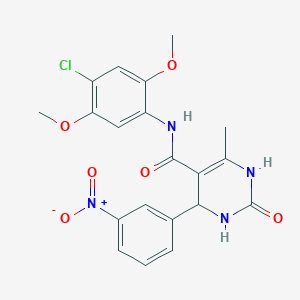
![N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B4082397.png)
![2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE](/img/structure/B4082404.png)
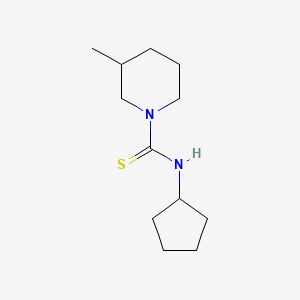
![2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide](/img/structure/B4082417.png)
